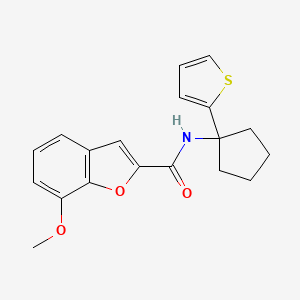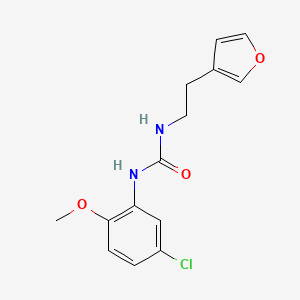
H-Gly-Gly-His-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-His-OH typically involves the stepwise coupling of protected amino acids. The carboxyl group of histidine is protected as a methyl ester, and the amino group is protected using a suitable protecting group. The protected histidine is then coupled with glycine using a coupling reagent such as carbonyl diimidazole. The protecting groups are subsequently removed under mild conditions to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis techniques is common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-His-OH undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various acylating agents for N-terminal acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-terminal acylation can introduce functional groups such as azides, biotin, or fluorophores .
Scientific Research Applications
H-Gly-Gly-His-OH has a wide range of scientific research applications:
Chemistry: Used as a ligand for metal ion coordination and as a model compound for studying peptide-metal interactions.
Medicine: Investigated for its potential in wound healing and as an antioxidant.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
H-Gly-Gly-His-OH exerts its effects primarily through its ability to bind metal ions. The histidine residue plays a crucial role in coordinating metal ions such as copper and nickel. This binding can modulate the activity of metal-dependent enzymes and influence various biochemical pathways. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-histidylglycine: Similar in structure but with an additional glycine residue.
L-carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Uniqueness
H-Gly-Gly-His-OH is unique due to its specific sequence of amino acids, which imparts distinct metal-binding properties. Its ability to form stable complexes with metal ions makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWDNVHMUKWJR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)


![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)

![6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)
![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)

![N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B2468917.png)
![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2468919.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)
